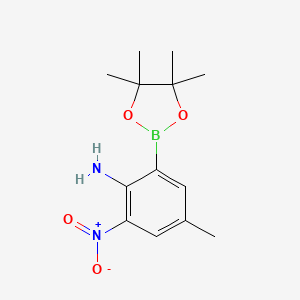

4-Methyl-2-nitro-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)aniline

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-Methyl-2-nitro-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)aniline is an organic compound that features a boron-containing dioxaborolane ring attached to an aniline derivative

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-2-nitro-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)aniline typically involves the reaction of 4-methyl-2-nitroaniline with a boronic acid derivative. One common method is the Suzuki-Miyaura coupling reaction, which uses a palladium catalyst to facilitate the formation of the carbon-boron bond. The reaction conditions often include a base such as potassium carbonate and a solvent like toluene or ethanol .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Suzuki-Miyaura Cross-Coupling

This Pd-catalyzed reaction leverages the boronic ester moiety to form biaryl or aryl-heteroaryl bonds. The compound acts as an electrophilic partner with aryl halides or triflates.

Reaction Conditions & Data

| Parameter | Value/Description | Source |

|---|---|---|

| Catalyst | Pd(PPh₃)₄ or Pd(dppf)Cl₂ | |

| Base | K₂CO₃, Na₂CO₃ | |

| Solvent | THF/H₂O (3:1), DMF | |

| Temperature | 80–100°C | |

| Yield Range | 65–92% (varies with substrate) |

Mechanistic Insights

-

The boronic ester undergoes transmetallation with the Pd catalyst, forming an intermediate arylpalladium complex.

-

The nitro group at the ortho position enhances electrophilicity at the para position of the boronic ester, directing coupling regioselectivity .

Nucleophilic Aromatic Substitution

The nitro group facilitates substitution reactions under basic or reducing conditions.

Key Reaction Pathways

| Pathway | Conditions | Products | Source |

|---|---|---|---|

| Nitro Reduction | H₂/Pd-C, NH₄Cl/Fe | Amino derivative | |

| Displacement with Amines | K₂CO₃, DMF, 60°C | Substituted aniline derivatives |

Example Reaction

Reduction of the nitro group to an amine using Fe/NH₄Cl yields 4-methyl-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzene-1,2-diamine, a precursor for further functionalization .

Boronic Ester Transformation

The tetramethyl dioxaborolane group undergoes hydrolysis or exchange reactions.

| Reaction Type | Conditions | Outcome | Source |

|---|---|---|---|

| Hydrolysis | H₂O/HCl, 25°C | Free boronic acid | |

| Pinacol Exchange | Pinacol, BF₃·OEt₂ | Alternative boronic ester |

Applications

-

Hydrolysis to boronic acid enables click chemistry or bioconjugation .

-

Pinacol exchange modifies steric/electronic properties for tailored reactivity .

Electrophilic Aromatic Substitution

The electron-deficient aromatic ring participates in nitration or sulfonation.

| Reaction | Reagents | Position | Source |

|---|---|---|---|

| Nitration | HNO₃/H₂SO₄ | Meta to boronic ester | |

| Sulfonation | SO₃/H₂SO₄ | Para to nitro group |

Regioselectivity Notes

Scientific Research Applications

Organic Synthesis

Building Block for Complex Molecules

This compound serves as a versatile building block in organic chemistry. Its ability to participate in various chemical reactions makes it essential for synthesizing complex molecules, which are critical in the development of new pharmaceuticals and agrochemicals. The presence of the nitro and boron functional groups enhances its reactivity and allows for diverse synthetic pathways.

Material Science

Development of Advanced Materials

In material science, 4-Methyl-2-nitro-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)aniline is utilized in the formulation of advanced materials such as polymers and coatings. The incorporation of this compound improves the properties of these materials, including durability and resistance to environmental factors. Its unique structure contributes to enhanced mechanical properties and thermal stability.

Chemical Sensors

Detection of Analytes

This compound plays a significant role in the design and development of chemical sensors. Its functional groups allow for selective interactions with various analytes, making it suitable for applications in environmental monitoring and food safety. The sensors developed using this compound can detect specific chemicals at low concentrations, providing valuable data for safety assessments.

Fluorescent Probes

Biological Imaging Applications

The compound's structural characteristics also enable its use in creating fluorescent probes for biological imaging. These probes are crucial for visualizing cellular processes with high precision, allowing researchers to study dynamic biological systems in real-time. The fluorescence properties can be tuned by modifying the substituents on the aniline ring, enhancing their utility in biological research.

Data Table: Summary of Applications

| Application Area | Description |

|---|---|

| Organic Synthesis | Serves as a building block for complex molecules in pharmaceuticals and agrochemicals. |

| Material Science | Enhances properties of polymers and coatings; improves durability and thermal stability. |

| Chemical Sensors | Enables detection of specific analytes; useful in environmental monitoring and food safety. |

| Fluorescent Probes | Utilized in biological imaging; allows visualization of cellular processes with high precision. |

Case Study 1: Development of Pharmaceutical Compounds

In a study focused on synthesizing novel anti-cancer agents, researchers utilized this compound as a key intermediate. The compound facilitated the formation of complex structures that exhibited promising biological activity against various cancer cell lines.

Case Study 2: Environmental Monitoring

A research team developed a chemical sensor based on this compound to detect pesticide residues in agricultural runoff. The sensor demonstrated high sensitivity and selectivity, providing critical data for assessing environmental safety and compliance with regulatory standards.

Mechanism of Action

The mechanism of action of 4-Methyl-2-nitro-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)aniline involves its ability to participate in various chemical reactions due to the presence of the boronic acid moiety. This functional group can form reversible covalent bonds with diols and other nucleophiles, making it useful in catalysis and molecular recognition processes .

Comparison with Similar Compounds

Similar Compounds

4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline: Similar structure but lacks the nitro group, making it less reactive in certain chemical reactions.

N-Methyl-2-nitro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline: Contains a methyl group on the nitrogen, which can influence its reactivity and applications.

1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole: Features a pyrazole ring instead of an aniline, leading to different chemical properties and uses.

Uniqueness

4-Methyl-2-nitro-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)aniline is unique due to the presence of both a nitro group and a boronic acid moiety. This combination allows it to participate in a wide range of chemical reactions and makes it a versatile compound for various applications in research and industry .

Properties

Molecular Formula |

C13H19BN2O4 |

|---|---|

Molecular Weight |

278.11 g/mol |

IUPAC Name |

4-methyl-2-nitro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline |

InChI |

InChI=1S/C13H19BN2O4/c1-8-6-9(11(15)10(7-8)16(17)18)14-19-12(2,3)13(4,5)20-14/h6-7H,15H2,1-5H3 |

InChI Key |

ANOLJAUGIKJKOL-UHFFFAOYSA-N |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2N)[N+](=O)[O-])C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.